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molecular formula C15H14N2O B8701494 4-(2H-indazol-2-yl)-3,5-dimethylphenol

4-(2H-indazol-2-yl)-3,5-dimethylphenol

Cat. No. B8701494
M. Wt: 238.28 g/mol
InChI Key: BHSAGZSUKCYABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859591B2

Procedure details

Iodine (3980 mg, 15.7 mmol) was added to the orange solution of (E)-4-((2-(hydroxymethyl)phenyl)diazenyl)-3,5-dimethyphenol (2680 mg, 10.46 mmol), triphenylphosphine (4110 mg, 15.7 mmol) and imidazole (2140 mg, 31.4 mmol) in tetrahydrofuran (30 mL) at room temperature. The mixture was stirred for 40 minutes. The solvent was evaporated. The crude was dissolved in EtOAc/MeOH and loaded to the column and purified by ISCO (40 g silica gel, EtOAc/heptane: 0→50%), leading to the desired product as a white/pale yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.85 (s, 6H) 6.49 (s, 2H) 7.07-7.21 (m, 1H) 7.32-7.42 (m, 1H) 7.75 (d, J=8.58 Hz, 1H) 7.80 (dd, J=8.78, 0.98 Hz, 1H) 7.96 (d, J=0.78 Hz, 1H) 7.99 (s, 1H). LCMS: m/z=239.2 [M+H].
Quantity
3980 mg
Type
reactant
Reaction Step One
Quantity
2680 mg
Type
reactant
Reaction Step One
Quantity
4110 mg
Type
reactant
Reaction Step One
Quantity
2140 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
II.O[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1/[N:11]=[N:12]/[C:13]1[C:18]([CH3:19])=[CH:17][C:16]([OH:20])=[CH:15][C:14]=1[CH3:21].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1>O1CCCC1>[N:11]1[N:12]([C:13]2[C:18]([CH3:19])=[CH:17][C:16]([OH:20])=[CH:15][C:14]=2[CH3:21])[CH:4]=[C:5]2[C:6]=1[CH:7]=[CH:8][CH:9]=[CH:10]2

Inputs

Step One
Name
Quantity
3980 mg
Type
reactant
Smiles
II
Name
Quantity
2680 mg
Type
reactant
Smiles
OCC1=C(C=CC=C1)/N=N/C1=C(C=C(C=C1C)O)C
Name
Quantity
4110 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2140 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in EtOAc/MeOH
CUSTOM
Type
CUSTOM
Details
purified by ISCO (40 g silica gel, EtOAc/heptane: 0→50%)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
N=1N(C=C2C=CC=CC12)C1=C(C=C(C=C1C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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